4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide
Overview
Description
Scientific Research Applications
Environmental and Toxicological Studies
- Degradation of Acetaminophen and Related Compounds : A study focused on the advanced oxidation processes (AOPs) used to treat acetaminophen (ACT) in water, which leads to the formation of various by-products. This research underscores the environmental persistence and potential toxicity of acetamide and related compounds, suggesting the critical nature of understanding their degradation pathways for environmental protection (Qutob et al., 2022).
Pharmacology and Drug Development
- Study on Non-Fentanil Synthetic Opioids : Research into the chemistry and pharmacology of N-substituted benzamides and acetamides, known colloquially as U-drugs, developed in the past for their euphoric effects, illustrates the ongoing interest in synthesizing and studying novel compounds for potential therapeutic or psychoactive applications (Sharma et al., 2018).
Environmental Impact of Chemical Compounds
- Occurrence, Fate, and Behavior of Parabens in Aquatic Environments : This review explores how parabens, which are esters of para-hydroxybenzoic acid and structurally related to the compound of interest through their acetamide components, persist in the environment despite treatments aimed at their removal. The study highlights the ubiquity of such compounds in surface waters and sediments, posing potential environmental risks (Haman et al., 2015).
properties
IUPAC Name |
4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5/c1-4-26-17-8-16(21-11(2)23)15(19)7-14(17)18(25)20-9-13-10-22(12(3)24)5-6-27-13/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,25)(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSVQOSYYSRMCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(=O)C)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434736 | |
Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |
CAS RN |
170799-32-3 | |
Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170799-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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